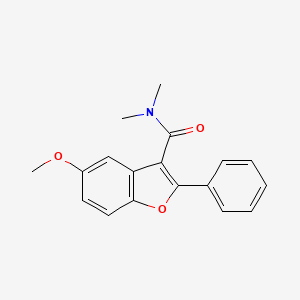

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

説明

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

特性

IUPAC Name |

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19(2)18(20)16-14-11-13(21-3)9-10-15(14)22-17(16)12-7-5-4-6-8-12/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTUDYDDUBGGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203908 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

The synthesis of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like N,N-dimethylamine and a suitable coupling agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

化学反応の分析

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins like Bax and decreased anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at the S-phase, inhibiting cancer cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. Compounds similar to 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide have shown promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The potential antifungal properties are also under investigation .

Forensic Applications

In forensic science, 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide has been identified as a substance of interest due to its psychoactive effects. Its structural characteristics make it relevant in toxicology studies aimed at understanding designer drugs and their metabolites. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are utilized for detecting this compound in biological samples .

Case Study: Anticancer Activity Evaluation

A study published in Biointerface Research evaluated the anticancer activity of several benzofuran derivatives, including 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide. The results indicated that these compounds could inhibit cancer cell growth effectively, with IC50 values ranging from 5 to 15 μM against various cancer cell lines .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of benzofuran derivatives demonstrated that compounds similar to 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide exhibited significant antibacterial activity against common pathogens, suggesting their potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

類似化合物との比較

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:

Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core, have been studied for their biological activities.

Methoxy-Substituted Compounds: Compounds with methoxy groups, such as 5-methoxypsoralen, have shown similar biological activities.

Carboxamide Derivatives: Other carboxamide derivatives, such as N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide, have been investigated for their potential therapeutic applications.

The uniqueness of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

生物活性

5-Methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The structure of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can be represented as follows:

This compound features a methoxy group, dimethylamino group, and a phenyl group, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide, exhibit significant anticancer properties. Research has demonstrated the following:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating cell signaling pathways associated with cell death. It has been shown to inhibit key proteins involved in tumor growth and metastasis .

- Cell Line Studies : In vitro studies using various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF7 (breast cancer), revealed that 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide significantly reduced cell viability. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| MCF7 | 8.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Spectrum of Activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined, showcasing the compound's potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The biological activity of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular metabolism and proliferation, leading to reduced growth rates in cancer cells.

- Cell Signaling Modulation : It alters key signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer effects .

- Membrane Disruption : The antimicrobial effects are believed to arise from the disruption of microbial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide showed significant tumor regression compared to control groups, supporting its efficacy in cancer treatment.

- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with traditional chemotherapeutic agents, resulting in enhanced anticancer activity and reduced side effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide?

The synthesis typically involves:

- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., using H₂SO₄ or PPA) .

- Carboxamide introduction : Reaction of the benzofuran-3-carboxylic acid intermediate with dimethylamine via coupling agents like EDCI/HOBt .

- Regioselective functionalization : Methoxy and phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at early stages to avoid steric hindrance .

Key challenges include controlling regioselectivity and minimizing byproducts during cyclization.

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (δ ~3.8 ppm), N,N-dimethyl (δ ~3.0 ppm), and benzofuran aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₉NO₃: 322.1443) .

- HPLC-PDA : Assesses purity (>95%) and identifies impurities using reverse-phase C18 columns (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .

- Compound stability : Degradation under storage (e.g., hydrolysis of the carboxamide in humid conditions) .

- Stereochemical considerations : Impurities in enantiomeric mixtures (if applicable) .

Methodological solution : Standardize assays using reference compounds (e.g., cisplatin for cytotoxicity) and validate purity via orthogonal methods (HPLC, NMR) .

Q. What strategies improve regioselectivity in benzofuran derivative synthesis?

- Directing groups : Use electron-donating groups (e.g., methoxy) to guide electrophilic substitution at the 5-position .

- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki) for phenyl group introduction at the 2-position with minimal side reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce byproduct formation .

Q. How can computational tools predict the pharmacokinetic profile of this compound?

- ADMET prediction : Software like SwissADME estimates logP (~2.8), permeability (Caco-2), and CYP450 interactions .

- Molecular docking : Identifies potential targets (e.g., kinase enzymes) by simulating binding to active sites .

- QSAR models : Correlate structural features (e.g., methoxy position) with observed bioactivity using regression analysis .

Data Contradiction Analysis

Q. Why do reported yields vary for the synthesis of this compound?

Variability stems from:

- Reaction scale : Milligram-scale syntheses often have lower yields (~40–50%) due to handling losses vs. optimized gram-scale procedures (~70%) .

- Purification methods : Column chromatography vs. recrystallization impacts recovery rates .

Recommendation : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) and use automated flash chromatography for reproducibility .

Methodological Best Practices

Q. How to design a SAR study for benzofuran carboxamides?

- Scaffold modification : Synthesize analogs with varying substituents (e.g., halogen, methyl at the phenyl ring) .

- Biological testing : Use a panel of assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) to correlate structural changes with activity .

- Data analysis : Apply multivariate statistics (PCA) to identify critical substituents influencing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。